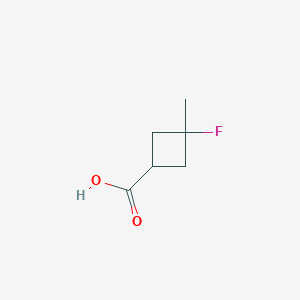

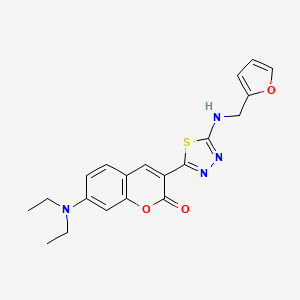

![molecular formula C21H16ClNO2 B2374765 4-[(2-Chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid CAS No. 379729-48-3](/img/structure/B2374765.png)

4-[(2-Chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-[(2-Chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid” is a chemical substance with the CAS Number: 379729-48-3 . It has a molecular weight of 349.82 and its IUPAC name is (4Z)-4-(2-chlorobenzylidene)-1,2,3,4-tetrahydro-9-acridinecarboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C21H16ClNO2/c22-17-10-3-1-6-13(17)12-14-7-5-9-16-19(21(24)25)15-8-2-4-11-18(15)23-20(14)16/h1-4,6,8,10-12H,5,7,9H2,(H,24,25)/b14-12- . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I have access to.Aplicaciones Científicas De Investigación

Corrosion Inhibition

A study by Zhang et al. (2019) explored the synergistic inhibition effect of 1,2,3,4-tetrahydroacridines, including derivatives similar to 4-[(2-Chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid, on mild steel corrosion in acid media. The mixtures of these compounds with Tween-80 exhibited strong corrosion inhibition, attributed to the formation of a double-layer structure film on the steel surface (Zhang et al., 2019).

Molecular Structure and Docking Studies

K. Vanasundari et al. (2018) conducted spectroscopic and structural investigations on compounds structurally related to 4-[(2-Chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid. The study included vibrational band assignments, molecular orbital analyses, and docking studies to explore biological activities, indicating the potential pharmacological importance of these compounds (Vanasundari et al., 2018).

Anticancer Drug Synthesis

S. Gamage et al. (1997) reported a synthesis method for substituted acridine-4-carboxylic acids, which includes derivatives akin to 4-[(2-Chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid. This method offers a new route to produce anticancer drugs like DACA, highlighting the medicinal chemistry relevance of such compounds (Gamage et al., 1997).

Antiviral Activity

The study by Demchenko et al. (2019) synthesized and evaluated the antiviral activity of derivatives of 1-(4-chlorophenyl)-4-(para-tolyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxylic acid, which shares structural features with 4-[(2-Chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid. This study indicates the potential antiviral applications of such compounds (Demchenko et al., 2019).

Microwave-Assisted Synthesis

Hesse et al. (2007) demonstrated the microwave-assisted synthesis of derivatives related to 4-[(2-Chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid. This method provides an efficient way to synthesize such compounds, potentially streamlining research and development processes (Hesse et al., 2007).

Safety and Hazards

Propiedades

IUPAC Name |

(4Z)-4-[(2-chlorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClNO2/c22-17-10-3-1-6-13(17)12-14-7-5-9-16-19(21(24)25)15-8-2-4-11-18(15)23-20(14)16/h1-4,6,8,10-12H,5,7,9H2,(H,24,25)/b14-12- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWSGVLPMCPZSSJ-OWBHPGMISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC2=CC=CC=C2Cl)C3=NC4=CC=CC=C4C(=C3C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C(=C/C2=CC=CC=C2Cl)/C3=NC4=CC=CC=C4C(=C3C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

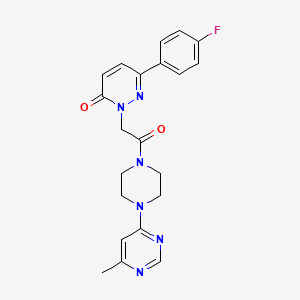

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2374685.png)

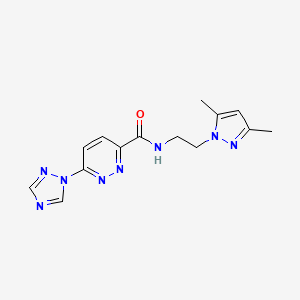

![2-(4-fluorobenzamido)-N-(3-phenylpropyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2374691.png)

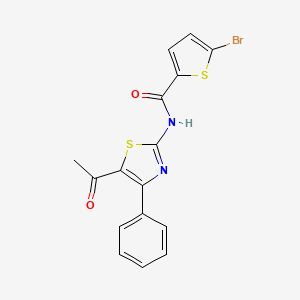

![4-Bromo-2-{[(5-fluoro-2-methylphenyl)amino]methyl}phenol](/img/structure/B2374692.png)

![8-(cyclohex-3-ene-1-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2374693.png)

![3-[3-[3-(4-Chlorophenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2374695.png)

![N-(3-{6-iodoimidazo[1,2-a]pyridin-2-yl}phenyl)thiophene-2-sulfonamide](/img/structure/B2374703.png)